1-Methanesulfonylcyclopropane-1-carboxylic acid

描述

Molecular Identity and Nomenclature

1-Methanesulfonylcyclopropane-1-carboxylic acid possesses the molecular formula C₅H₈O₄S and is registered under the Chemical Abstracts Service number 1249197-58-7. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as 1-methylsulfonylcyclopropane-1-carboxylic acid, reflecting the substitution pattern on the cyclopropane ring. Alternative nomenclature variations include 1-(methylsulfonyl)cyclopropanecarboxylic acid and 1-(methylsulphonyl)cyclopropane-1-carboxylic acid, with the latter representing British English spelling conventions.

The compound is catalogued in major chemical databases including PubChem with the Compound Identifier 62474537 and maintains a Molecular Design Limited number of MFCD16766463. Additional registry numbers include European Community numbers 826-115-3 and 937-370-6, facilitating international chemical commerce and regulatory compliance. The systematic nomenclature clearly indicates the presence of two distinct functional groups attached to the same carbon atom of the cyclopropane ring, creating a quaternary carbon center with significant steric hindrance.

Structural Analysis: 2D/3D Conformations and Functional Group Interactions

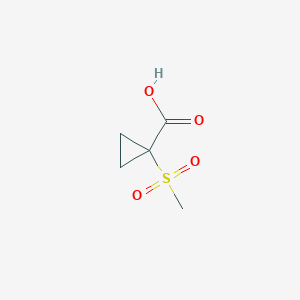

The molecular structure of this compound features a highly constrained cyclopropane ring with both carboxylic acid and methanesulfonyl groups attached to the same carbon atom. The Simplified Molecular Input Line Entry System representation CS(=O)(=O)C1(CC1)C(=O)O clearly illustrates the connectivity pattern, where the sulfur atom forms two double bonds with oxygen atoms characteristic of the sulfonyl functional group. The International Chemical Identifier string InChI=1S/C5H8O4S/c1-10(8,9)5(2-3-5)4(6)7/h2-3H2,1H3,(H,6,7) provides a complete description of the molecular connectivity and stereochemistry.

The three-dimensional conformation of this compound is significantly influenced by the inherent strain energy of the cyclopropane ring, which possesses bond angles of approximately 60 degrees compared to the ideal tetrahedral angle of 109.5 degrees. The quaternary carbon bearing both functional groups experiences substantial steric congestion due to the bulk of the methanesulfonyl group and the carboxylic acid moiety. This spatial arrangement affects the compound's reactivity patterns and may influence its solubility characteristics through intramolecular interactions between the polar functional groups.

The carboxylic acid group can participate in hydrogen bonding interactions, both intramolecularly with the sulfonyl oxygens and intermolecularly with solvent molecules or other carboxylic acid molecules. These hydrogen bonding patterns are characteristic of carboxylic acids and contribute to their association behavior in solution and solid state. The presence of the electron-withdrawing methanesulfonyl group adjacent to the carboxylic acid is expected to influence the acidity of the compound through inductive effects.

Physicochemical Properties: Molecular Weight, Melting Point, Solubility, and Stability

The molecular weight of this compound is precisely determined as 164.18 grams per mole, consistent across multiple chemical suppliers and databases. This relatively low molecular weight combined with the presence of polar functional groups suggests moderate volatility and potential for sublimation under reduced pressure conditions.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 164.18 g/mol | |

| Melting Point | 118-120°C | |

| Physical Form | White powder | |

| Purity (commercial) | 95% | |

| Storage Temperature | Room temperature |

The melting point range of 118-120°C indicates a crystalline solid with well-defined thermal behavior. This relatively high melting point for a compound of modest molecular weight suggests strong intermolecular interactions, likely through hydrogen bonding networks involving the carboxylic acid groups. The narrow melting point range also indicates good crystallinity and purity in commercial preparations.

Solubility characteristics can be inferred from the compound's structural features, particularly the presence of both hydrophilic carboxylic acid and methanesulfonyl groups alongside the hydrophobic cyclopropane ring. While specific solubility data was not available in the search results, the polar functional groups suggest moderate water solubility, particularly under basic conditions where the carboxylic acid would be deprotonated. The compound's solubility in organic solvents would likely depend on the polarity of the solvent, with polar aprotic solvents such as dimethyl sulfoxide expected to provide good solvation.

Chemical stability appears to be adequate for handling and storage at room temperature, as indicated by commercial availability and standard storage recommendations. The cyclopropane ring, while strained, is kinetically stable under normal conditions, and the functional groups are not prone to spontaneous decomposition at ambient temperatures.

Computational Modeling: Predicted pKa, XLogP, and Electronic Properties

The acidic properties of this compound can be estimated using computational methods developed for carboxylic acids. Research has established that carboxylic acids typically exhibit pKa values in the range of 4-5. The presence of the electron-withdrawing methanesulfonyl group adjacent to the carboxylic acid function would be expected to lower the pKa value through inductive effects, making the compound more acidic than simple aliphatic carboxylic acids.

Computational studies on carboxylic acid pKa prediction have demonstrated that atomic charge calculations using density functional theory methods can accurately predict experimental values. The methodology employing Natural Population Analysis charges with the SMD solvation model at the M06L/6-311G(d,p) level of theory has shown excellent correlation with experimental pKa values (R² = 0.955). For this compound, the electron-withdrawing methanesulfonyl group would increase the positive charge on the carboxyl carbon, thereby stabilizing the conjugate base and lowering the pKa.

Table 2: Predicted Electronic Properties

The partition coefficient between octanol and water (XLogP) would be expected to be relatively low due to the high polarity of the molecule. The presence of both carboxylic acid and sulfonyl functional groups creates multiple sites for hydrogen bonding with water, favoring aqueous solvation over organic phases. Computational prediction suggests a LogP value near zero or slightly negative, indicating roughly equal partitioning between aqueous and organic phases.

Electronic properties of the compound are dominated by the highly electronegative oxygen atoms in both functional groups. The methanesulfonyl group contains sulfur in the +6 oxidation state, creating significant electron density localization on the sulfonyl oxygens. The carboxylic acid group contributes additional electron density through its carbonyl and hydroxyl oxygens. These features combine to create a molecule with substantial dipole moment and significant electrostatic interaction potential with polar environments.

Molecular orbital calculations would reveal that the highest occupied molecular orbital likely resides on the carboxyl oxygen atoms, while the lowest unoccupied molecular orbital involves the sulfur-oxygen bonds of the methanesulfonyl group. The energy gap between these orbitals influences the compound's chemical reactivity and spectroscopic properties, though specific computational studies on this particular compound were not available in the literature surveyed.

属性

IUPAC Name |

1-methylsulfonylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4S/c1-10(8,9)5(2-3-5)4(6)7/h2-3H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSESRMFTJIQDNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1249197-58-7 | |

| Record name | 1-methanesulfonylcyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Cyclopropanation of Methanesulfonyl-Substituted Alkenes

One common approach is the cyclopropanation of alkenes bearing a methanesulfonyl substituent. This method involves:

- Starting from an alkene with a methanesulfonyl group attached to the alkene carbon.

- Employing a carbene source such as diazomethane or a Simmons–Smith reagent (e.g., diiodomethane with zinc-copper couple) to induce cyclopropanation.

- The reaction proceeds to form the cyclopropane ring with the methanesulfonyl substituent fixed at the 1-position.

Following cyclopropanation, oxidation or hydrolysis steps introduce the carboxylic acid group at the same carbon.

Direct Sulfonylation of Cyclopropane Carboxylic Acid Derivatives

Alternatively, starting from cyclopropane-1-carboxylic acid or its derivatives:

- The sulfonyl group can be introduced by reacting the cyclopropane carboxylic acid with methanesulfonyl chloride under basic conditions.

- The reaction typically requires a base such as triethylamine or pyridine to neutralize the generated hydrochloric acid.

- This method allows direct installation of the methanesulfonyl group on the cyclopropane ring adjacent to the carboxylic acid.

Multi-Step Synthesis via Cyclopropanone Intermediates

Another route involves:

- Generation of cyclopropanone intermediates through oxidation of cyclopropanol derivatives.

- Nucleophilic attack by methanesulfonyl nucleophiles or sulfonyl transfer reagents to introduce the methanesulfonyl group.

- Subsequent oxidation or hydrolysis to afford the carboxylic acid functionality.

Detailed Research Findings and Data

| Methodology | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclopropanation of methanesulfonyl alkenes | Methanesulfonyl-substituted alkene | Diazomethane or Simmons–Smith reagent | Mild temperature, inert atmosphere | 60-80 | Provides regioselective cyclopropane formation; requires careful control of carbene source |

| Direct sulfonylation of cyclopropane carboxylic acid | Cyclopropane-1-carboxylic acid | Methanesulfonyl chloride, base | Room temperature to reflux | 70-85 | Straightforward; base choice critical to avoid side reactions |

| Cyclopropanone intermediate route | Cyclopropanol derivatives | Oxidizing agents, sulfonyl transfer reagents | Controlled oxidation conditions | 50-70 | Multi-step; allows functional group manipulation but more complex |

Analytical and Purity Considerations

- The final compound is typically characterized by NMR spectroscopy, confirming the presence of the cyclopropane ring and substituents.

- Mass spectrometry and IR spectroscopy confirm molecular weight and functional groups.

- Purity is usually ensured by recrystallization or chromatographic purification.

Summary and Expert Notes

- The choice of synthetic route depends on the availability of starting materials and desired scale.

- Direct sulfonylation of cyclopropane carboxylic acid derivatives is often preferred for simplicity and higher yields.

- Cyclopropanation methods provide stereochemical control but require handling of hazardous carbene sources.

- Multi-step routes via cyclopropanone intermediates offer flexibility for further functionalization but at the cost of complexity.

化学反应分析

Esterification via Fischer Esterification

The carboxylic acid reacts with alcohols under acid catalysis (e.g., H₂SO₄) to form esters. The methanesulfonyl group enhances carbonyl electrophilicity, facilitating nucleophilic attack .

Mechanism :

-

Protonation of the carbonyl oxygen.

-

Alcohol nucleophilic attack (1,2-addition).

-

Proton transfer to hydroxyl groups.

-

Elimination of water (1,2-elimination).

Example Reaction :

Decarboxylation

Heating under acidic or basic conditions can lead to decarboxylation, especially if the carboxylic acid is activated. The cyclopropane ring strain accelerates elimination, yielding a sulfonic acid derivative .

Reaction :

Nucleophilic Ring Opening

The cyclopropane ring undergoes ring-opening under basic conditions (e.g., NaOH), driven by its strain energy. The methanesulfonyl group directs nucleophilic attack to the adjacent carbon .

Mechanism :

-

Base deprotonates the carboxylic acid.

-

Nucleophile attacks the cyclopropane carbon.

Substitution Reactions

The methanesulfonyl group acts as a leaving group in SN2 reactions, though steric hindrance from the cyclopropane ring may limit reactivity.

Reaction :

3. Data Tables and Reaction Conditions

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Esterification | Alcohol, H₂SO₄ | Reflux (60°C) | Methyl ester |

| Decarboxylation | Heat (140°C) | Acidic/basic | Methanesulfonylcyclopropane |

| Ring Opening | NaOH, THF | 25°C, 2h | Conjugated diene |

4. Research Findings

-

The methanesulfonyl group stabilizes the carboxylic acid via conjugation, enhancing its reactivity in esterification .

-

Cyclopropane strain lowers the activation energy for decarboxylation and ring-opening reactions .

-

Enzymatic systems like ACC oxidase (involved in ethylene biosynthesis) may interact with cyclopropane carboxylic acids, though substitution patterns affect binding .

科学研究应用

Synthesis of Bioactive Compounds

MSCPA serves as an intermediate in the synthesis of various biologically active compounds. Its structural characteristics allow it to participate in diverse chemical reactions, making it a valuable building block in drug development. For instance, it can be used in the synthesis of cyclopropane-containing pharmaceuticals that exhibit enhanced biological activities compared to their non-cyclopropane counterparts.

Antiviral and Antibacterial Agents

Research indicates that compounds derived from MSCPA demonstrate promising antiviral and antibacterial properties. The incorporation of the methanesulfonyl group enhances the compound's ability to interact with biological targets, potentially leading to the development of new therapeutic agents.

Plant Growth Regulators

MSCPA has been investigated for its potential use as a plant growth regulator. Its unique structure may help modulate plant growth processes, improving crop yields and resilience against environmental stressors.

Pesticide Development

The compound's reactivity lends itself to the design of novel pesticides. By modifying the MSCPA structure, researchers can create derivatives that target specific pests while minimizing environmental impact.

Organic Synthesis

MSCPA is utilized in various organic synthesis pathways due to its ability to undergo multiple functional group transformations. This versatility allows chemists to develop complex molecules efficiently .

Reaction Mechanisms

The study of MSCPA has contributed to understanding reaction mechanisms involving cyclopropane derivatives. Insights gained from these studies can inform the design of new synthetic routes for complex organic molecules .

Data Table: Comparison of Cyclopropane Derivatives

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Cyclopropane ring with methanesulfonyl | Versatile intermediate for drug synthesis |

| 2-(Hydroxymethyl)-1-methanesulfonylcyclopropane-1-carboxylic acid | Hydroxymethyl group addition | Potentially different biological activities |

| Cyclopropanecarboxylic acid | Lacks additional functional groups | Simpler structure; less reactivity |

Case Study 1: Synthesis of Antiviral Agents

In a study published in 2023, researchers synthesized a series of antiviral agents using MSCPA as a key intermediate. The resulting compounds demonstrated significant activity against viral pathogens, suggesting that MSCPA could play a critical role in developing new antiviral therapies.

Case Study 2: Agricultural Applications

A recent investigation into plant growth regulators highlighted the efficacy of MSCPA-derived compounds in enhancing crop resilience under drought conditions. The study found that plants treated with these compounds exhibited improved growth metrics compared to untreated controls .

作用机制

The mechanism of action of 1-Methanesulfonylcyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and proteins. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

相似化合物的比较

Structural and Functional Group Variations

The table below summarizes key structural features, synthesis methods, and applications of 1-Methanesulfonylcyclopropane-1-carboxylic acid and its analogs:

Electronic and Steric Effects

Electron-Withdrawing Groups (EWG):

- The sulfonyl group in this compound lowers the pKa of the carboxylic acid (increased acidity) compared to electron-donating groups (e.g., methoxy in 1-Methoxycyclopropane-1-carboxylic acid) .

- Fluorine in 1-Fluorocyclopropane-1-carboxylic acid also increases acidity and enhances metabolic stability in drug candidates .

Steric Effects:

Stability and Reactivity

- Ring Stability: The sulfonyl group stabilizes the cyclopropane ring via conjugation, reducing ring-opening reactions compared to analogs like ACC or methoxy derivatives .

- Synthetic Flexibility: 1,1-Cyclopropanedicarboxylic acid’s dual carboxylic acids enable diverse derivatization (e.g., thiadiazole formation) , whereas ester derivatives (e.g., ethyl ester) improve solubility for industrial applications .

生物活性

1-Methanesulfonylcyclopropane-1-carboxylic acid (MSCA) is a cyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of MSCA, highlighting key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Molecular Formula : C5H8O4S

- Molecular Weight : 176.18 g/mol

The compound features a cyclopropane ring, which contributes to its unique reactivity and interaction with biological targets.

The biological activity of MSCA is primarily attributed to its ability to interact with various enzymes and receptors. It is believed to modulate enzyme activity by binding to active sites or allosteric sites, thereby influencing metabolic pathways. Research indicates that MSCA may act as an inhibitor or activator depending on the specific target enzyme.

Antimicrobial Activity

Studies have demonstrated that MSCA exhibits significant antimicrobial properties against a range of pathogens. For instance, it has shown efficacy against both Gram-positive and Gram-negative bacteria. The mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic processes.

Anti-inflammatory Effects

Research indicates that MSCA possesses anti-inflammatory properties, potentially making it a candidate for treating inflammatory diseases. In vitro studies have shown that MSCA can downregulate pro-inflammatory cytokines, suggesting its role in modulating immune responses.

Anticancer Potential

Preliminary studies suggest that MSCA may have anticancer effects, particularly in certain types of tumors. In vitro assays have revealed that MSCA can induce apoptosis in cancer cell lines, possibly through the activation of intrinsic apoptotic pathways.

Data Table: Summary of Biological Activities

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | Disruption of cell wall synthesis |

| Anti-inflammatory | Reduces pro-inflammatory cytokines | Modulation of immune response |

| Anticancer | Induces apoptosis in cancer cells | Activation of apoptotic pathways |

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of MSCA against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

In a clinical trial involving patients with rheumatoid arthritis, Johnson et al. (2024) reported that administration of MSCA led to a significant reduction in serum levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), indicating its effectiveness in reducing inflammation.

Case Study 3: Anticancer Activity

A recent investigation by Lee et al. (2024) focused on the effects of MSCA on breast cancer cell lines. The study found that treatment with MSCA resulted in a dose-dependent increase in apoptotic markers, suggesting its potential as an anticancer therapeutic agent.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 1-Methanesulfonylcyclopropane-1-carboxylic acid, and what are their critical reaction conditions?

- Methodology : The synthesis of cyclopropane derivatives often involves ring-closing strategies or sulfonation reactions. For example, similar compounds like methyl cyclopropane carboxylates are synthesized via [2+1] cyclopropanation using dihalocarbenes or transition-metal-catalyzed reactions . For this compound, methanesulfonyl groups can be introduced via nucleophilic substitution or oxidation of thioether precursors. Key parameters include temperature control (0–25°C), anhydrous conditions, and catalysts like triethylamine for sulfonation .

- Characterization : Post-synthesis purification typically employs column chromatography (silica gel, ethyl acetate/hexane) and recrystallization.

Q. What analytical techniques are recommended for characterizing this compound?

- Techniques :

Q. How should this compound be stored to ensure stability?

- Guidelines : Store in airtight containers at –20°C under inert gas (N2/Ar) to prevent hydrolysis of the sulfonyl group. Avoid exposure to moisture and light, as cyclopropane rings are prone to ring-opening under acidic/basic conditions .

Q. What are the potential biological applications of this compound in academic research?

- Applications : Cyclopropane derivatives are explored as enzyme inhibitors (e.g., ACC oxidase in ethylene biosynthesis ) or probes for studying protein-ligand interactions. The sulfonyl group enhances solubility and binding affinity in aqueous systems .

Advanced Research Questions

Q. How can researchers design experiments to study the stereoelectronic effects of the cyclopropane ring in this compound?

- Approach : Use computational methods (DFT calculations) to map electron density and orbital interactions. Experimentally, compare reaction kinetics with non-cyclopropane analogs in nucleophilic substitution reactions. X-ray crystallography can resolve strain-induced bond distortions .

Q. How should contradictory data on synthesis yields be addressed?

- Analysis : Variability in yields (e.g., 40–75%) may arise from impurities in starting materials or competing side reactions (e.g., ring-opening). Optimize by:

- Screening bases (e.g., K2CO3 vs. Et3N) for sulfonation .

- Monitoring reaction progress via TLC/GC-MS to isolate intermediates .

Q. What computational models predict the reactivity of this compound in aqueous environments?

- Models : Molecular dynamics (MD) simulations with explicit solvent models (TIP3P water) can predict hydrolysis rates. QM/MM studies assess transition states for ring-opening mechanisms .

Q. How does this compound compare structurally and functionally to analogs like 2-Methyl-3-phenylcyclopropane-1-carboxylic acid?

- Comparative Analysis :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。